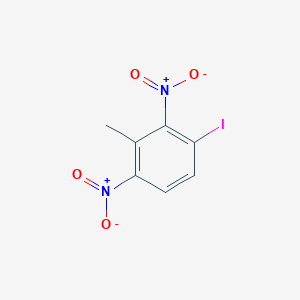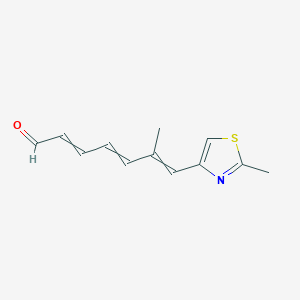
6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Common synthetic routes include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s aromaticity and electron distribution play a crucial role in its binding affinity and activity . The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. What sets this compound apart is its unique hepta-2,4,6-trienal moiety, which may confer distinct chemical and biological properties.
Properties
CAS No. |
849419-02-9 |
|---|---|
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
6-methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal |
InChI |
InChI=1S/C12H13NOS/c1-10(6-4-3-5-7-14)8-12-9-15-11(2)13-12/h3-9H,1-2H3 |
InChI Key |
LOFWECDJYUOFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



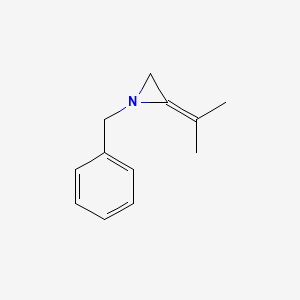
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)

![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
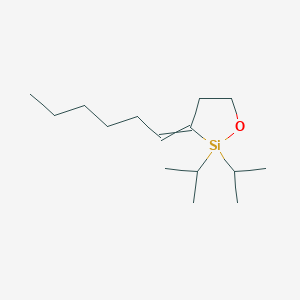

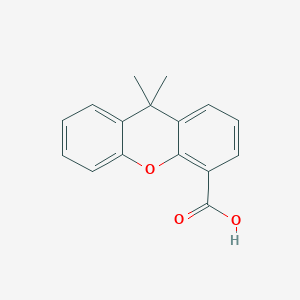
![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)
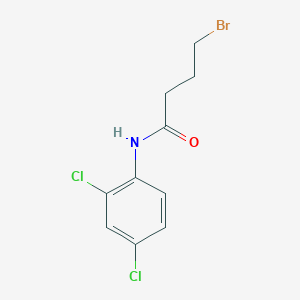
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)

![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
